3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one
Overview
Description
“3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one” is also known as Spirodiclofen . It is a selective, non-systemic acaricide from the new chemical class of tetronic acid derivatives . It shows activity against all developmental stages of female adults of tetranychid mite species such as the two-spotted spider mite Tetranychus urticae .
Molecular Structure Analysis
The empirical formula of Spirodiclofen is C21H24Cl2O4 . The molecular weight is 411.32 . The structure includes a spiro[4.5]dec-3-en-2-one ring attached to a 2,4-dichlorophenyl group .Physical And Chemical Properties Analysis
Spirodiclofen has a molecular weight of 411.3 g/Mol . The vapor pressure is 3.00 X 10-04 mPa at 25°C .Scientific Research Applications
Synthesis and Industrial Applications : It serves as a key intermediate in the synthesis of spirodiclofen, a compound used in industrial production, particularly in the agricultural sector as an acaricide to control mite infestations in crops (Zhao Jin-hao, 2009).
Crystal Structure Analysis : The compound and its derivatives have been studied for their crystal structures, which is significant in the field of material science and crystallography (Wang et al., 2011).
Precursor in Natural Product Synthesis : It has been identified as a precursor in the synthesis of natural products found in fruits like nectarines, contributing to flavor and fragrance chemistry (H. Knapp et al., 1997).
Antimycobacterial Activity : Certain derivatives of this compound have shown antimycobacterial activity, which could be significant in the development of new treatments for bacterial infections (Özlen Güzel et al., 2006).
Fungicidal Properties : Some derivatives exhibit fungicidal activity, which can be applied in the field of agricultural sciences to protect crops from fungal diseases (Zhao Yu et al., 2017).
Anticonvulsant Properties : Studies on related compounds have demonstrated potential anticonvulsant properties, opening avenues for pharmaceutical applications in treating seizures (K. Kamiński et al., 2008).
Enzyme Inhibition : It has been used to inhibit enzymes like lactate dehydrogenase, which is crucial in studying metabolic pathways and developing treatments for metabolic disorders (Y. Kato et al., 1995).
Safety And Hazards
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c16-9-4-5-10(11(17)8-9)12-13(18)15(20-14(12)19)6-2-1-3-7-15/h4-5,8,18H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKARNYYJSEROI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894959 | |
Record name | 4-Hydroxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30894959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one | |
CAS RN |
148476-22-6 | |
Record name | 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148476-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAJ-2510 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148476226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30894959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAJ-2510 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7IB840UY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.